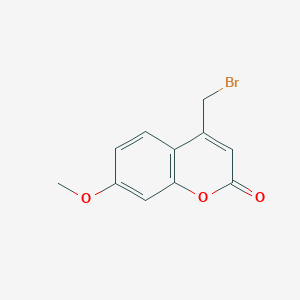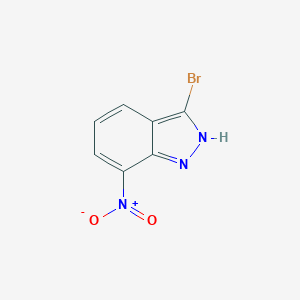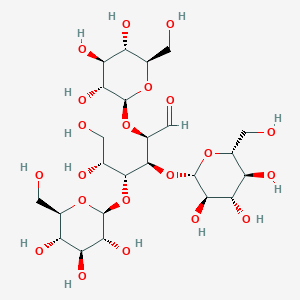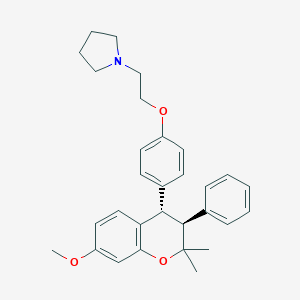
1,2,10-Decanetriol
Overview
Description
1,2,10-Decanetriol is a hydrophobic alcohol with the molecular formula C₁₀H₂₂O₃. It is characterized by the presence of three hydroxyl groups located at the first, second, and tenth carbon atoms of a decane chain. This compound is utilized in various industrial and research applications due to its unique chemical properties .
Preparation Methods
1,2,10-Decanetriol can be synthesized through several methods. One common synthetic route involves the transesterification reaction of 1,2-dichloroethane with methanol. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity . Industrial production methods may involve similar processes but on a larger scale, often incorporating additional purification steps to meet commercial standards .
Chemical Reactions Analysis
1,2,10-Decanetriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form alkanes or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
1,2,10-Decanetriol has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of linear polymers and as a component of viscosity control agents.
Biology: The compound has been proposed as an analog for cholesterol in membrane protein studies.
Medicine: It has been found effective in treating muscle spasms and intracameral hemorrhaging after eye surgery.
Mechanism of Action
The mechanism of action of 1,2,10-Decanetriol involves its interaction with specific molecular targets and pathways. For instance, as an analog for cholesterol, it can integrate into lipid bilayers and affect membrane fluidity and protein function. In medical applications, it may exert its effects by modulating cellular signaling pathways and reducing inflammation .
Comparison with Similar Compounds
1,2,10-Decanetriol can be compared with other similar compounds, such as:
1,10-Decanediol: This compound has two hydroxyl groups at the first and tenth carbon atoms.
1,2-Decanediol: This compound has two hydroxyl groups at the first and second carbon atoms.
The uniqueness of this compound lies in its three hydroxyl groups, which provide it with distinct chemical reactivity and versatility in various applications .
Properties
IUPAC Name |
decane-1,2,10-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3/c11-8-6-4-2-1-3-5-7-10(13)9-12/h10-13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHINSRUDDXGHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371017 | |
| Record name | 1,2,10-Decanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91717-85-0 | |
| Record name | 1,2,10-Decanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)





![Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-](/img/structure/B43499.png)
![3-[(Methylsulfonyl)thio]propanoic acid](/img/structure/B43502.png)



![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide](/img/structure/B43511.png)

